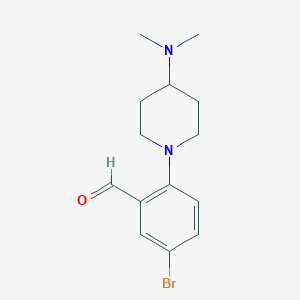

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

CAS No.: 1774896-24-0

Cat. No.: VC2712004

Molecular Formula: C14H19BrN2O

Molecular Weight: 311.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1774896-24-0 |

|---|---|

| Molecular Formula | C14H19BrN2O |

| Molecular Weight | 311.22 g/mol |

| IUPAC Name | 5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde |

| Standard InChI | InChI=1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 |

| Standard InChI Key | GJVPNCPIZIFDDR-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |

| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde features a benzaldehyde core structure with two key functional groups: a bromine atom at the 5-position of the benzene ring and a 4-(dimethylamino)piperidin-1-yl substituent at the 2-position. This arrangement creates a molecule with distinctive electronic and steric properties that contribute to its chemical reactivity and potential biological activity. The molecule contains a tertiary amine (the dimethylamino group) attached to the piperidine ring, which confers basic properties to this portion of the molecule, while the aldehyde group provides a reactive site for further chemical modifications.

Physical and Chemical Properties

Based on analysis of similar brominated benzaldehyde derivatives, the following properties can be inferred for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C14H19BrN2O | Based on structural analysis |

| Molecular Weight | ~311.22 g/mol | Similar to the 4-bromo isomer |

| XLogP3-AA | ~2.8 | Estimated based on similar compounds |

| Hydrogen Bond Donor Count | 0 | No available hydrogen atoms bonded to electronegative elements |

| Hydrogen Bond Acceptor Count | 3 | Nitrogen atoms and carbonyl oxygen |

| Rotatable Bond Count | 3 | Estimated based on similar structures |

The compound likely exists as a pale yellow to off-white crystalline solid at room temperature, a characteristic shared by many similar brominated aromatic aldehydes. The presence of the bromine atom increases the lipophilicity of the compound, potentially enhancing its membrane permeability in biological systems .

Synthesis Methods

General Synthetic Routes

The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves multistep procedures. Based on the synthesis of similar compounds, the following general approaches are commonly employed:

Nucleophilic Aromatic Substitution

This approach often begins with 2,5-dibromobenzaldehyde (or a protected form) followed by selective nucleophilic aromatic substitution with 4-(dimethylamino)piperidine. The reaction typically requires basic conditions and can be conducted in polar aprotic solvents.

Late-Stage Bromination

An alternative approach involves the bromination of 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde using brominating agents such as N-bromosuccinimide (NBS) or bromine. The reaction conditions must be carefully controlled to ensure regioselectivity for the 5-position of the benzene ring.

Reaction Conditions and Optimization

Drawing from the synthesis of related compounds, optimal reaction conditions for the preparation of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde might include:

-

For nucleophilic substitution reactions: Potassium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures (approximately 120°C) for several hours, possibly in a sealed tube to contain volatile components .

-

For bromination reactions: Low temperature conditions (-10 to 0°C) in dichloromethane or other suitable solvents, with careful control of stoichiometry to prevent over-bromination.

The yields for these reactions typically range from 70-85% when optimized, though this can vary significantly depending on specific reaction conditions and purification methods.

Applications in Research and Industry

Medicinal Chemistry Applications

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The presence of the aldehyde group provides a reactive handle for various transformations including reductive amination, Wittig reactions, and aldol condensations, which can lead to more complex drug candidates. The compound's utility is enhanced by:

-

The bromine atom at the 5-position, which can serve as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).

-

The dimethylamino group, which introduces basic character and potential hydrogen bonding interactions in drug-receptor complexes.

-

The rigid piperidine ring, which can provide favorable conformational properties for target binding.

These structural features make the compound particularly useful in developing compounds targeting neurological pathways, potentially applicable to conditions affecting central nervous system function.

Organic Synthesis Applications

Beyond its pharmaceutical relevance, 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde serves as a building block for the synthesis of more complex organic molecules. The aldehyde functionality can undergo numerous transformations:

-

Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes

-

Reductive amination to form secondary amines

-

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes

-

Aldol reactions to form β-hydroxy ketones

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde have been documented, each with distinct properties and applications. The table below compares key features of these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C14H19BrN2O | ~311.22 | Reference compound |

| 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C14H19BrN2O | 311.22 | Bromine at 4-position instead of 5-position |

| 5-Bromo-2-(piperidin-1-yl)benzaldehyde | C12H14BrNO | 268.15 | Lacks the dimethylamino group on the piperidine ring |

| 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | C11H12BrNO | 254.12 | Contains a pyrrolidine ring instead of piperidine |

| 5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde | C12H15BrN2O | 283.16 | Contains a methylpiperazine ring instead of dimethylaminopiperidine |

Structure-Activity Relationships

The variation in heterocyclic amines (piperidine, pyrrolidine, piperazine) and the position of the bromine atom significantly influences the compounds' physicochemical properties and potential biological activities. For instance:

-

The size of the heterocyclic ring affects the conformational flexibility and binding properties. The five-membered pyrrolidine ring in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde provides different spatial arrangements compared to the six-membered piperidine ring.

-

The presence of the dimethylamino group at the 4-position of the piperidine ring introduces an additional basic center, which can affect solubility, membrane permeability, and interactions with biological targets.

-

The position of the bromine atom (4 vs. 5) alters the electronic distribution within the aromatic ring, potentially affecting reactivity patterns and interactions with biological macromolecules .

Research Findings and Future Directions

Current Research Status

While specific research on 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is limited in the available literature, studies on related compounds suggest several areas of ongoing investigation:

-

Development of synthetic methodologies for more efficient and selective preparation of the compound.

-

Exploration of its utility as a versatile building block in diversity-oriented synthesis, particularly for the creation of compound libraries for drug discovery.

-

Investigation of its potential biological activities, particularly in neurological and central nervous system applications, given the structural features that may confer favorable pharmacokinetic properties.

Future Research Directions

Several promising avenues for future research on 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde include:

-

Development of green chemistry approaches for its synthesis, potentially employing flow chemistry or catalytic methods to improve efficiency and reduce environmental impact.

-

Comprehensive evaluation of its pharmacological properties, including receptor binding profiles, enzyme inhibition studies, and potential therapeutic applications.

-

Exploration of its utility in materials science, particularly in the development of functional materials with specific optoelectronic properties.

-

Investigation of structure-activity relationships through the systematic variation of substituents, potentially leading to derivatives with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume